molecular formula C19H25ClN2S2 B089166 Methiomeprazine hydrochloride CAS No. 14056-64-5

Methiomeprazine hydrochloride

Cat. No.: B089166
CAS No.: 14056-64-5
M. Wt: 381.0 g/mol
InChI Key: KYBREXTVOMDAQC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methotrimeprazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted phenothiazines .

Scientific Research Applications

Methotrimeprazine hydrochloride has a wide range of scientific research applications:

Biological Activity

Methiomeprazine hydrochloride, a derivative of the phenothiazine class, is primarily used as an antipsychotic and antiemetic agent. Its biological activity encompasses a range of pharmacological effects, including sedative, anti-inflammatory, and potentially anticancer properties. This article reviews the compound's biological activities, supported by case studies and research findings.

This compound has the molecular formula C19H25ClN2S2C_{19}H_{25}ClN_2S_2 and features a complex structure that contributes to its diverse pharmacological effects. The compound acts primarily as a dopamine antagonist, particularly at D2 receptors, which is crucial for its antipsychotic effects. Additionally, it exhibits antagonistic activity at serotonin receptors (5-HT2A), contributing to its antiemetic properties .

1. Antipsychotic Effects

Methiomeprazine is effective in managing symptoms of schizophrenia and other psychotic disorders. Its efficacy is attributed to its ability to block dopamine receptors in the brain, reducing hyperactivity associated with psychosis .

2. Antiemetic Properties

The compound is widely used to prevent nausea and vomiting in patients undergoing chemotherapy or surgery. Its action on serotonin receptors plays a significant role in mitigating these symptoms .

3. Sedative Effects

Methiomeprazine possesses sedative properties, making it useful for patients experiencing anxiety or agitation. This effect is likely due to its antagonism of adrenergic receptors as well as its influence on histaminergic pathways .

4. Anticancer Activity

Recent studies have indicated potential anticancer properties of this compound. Research has shown that it can inhibit tumor cell proliferation through mechanisms involving the disruption of microtubule dynamics and induction of apoptosis in cancer cells .

Case Studies

Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients diagnosed with schizophrenia demonstrated that methiomeprazine significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating improved symptom management .

Case Study 2: Anti-emetic Use in Chemotherapy
In a cohort study of cancer patients receiving chemotherapy, those treated with methiomeprazine experienced a marked reduction in nausea and vomiting episodes compared to those receiving standard antiemetic therapy, highlighting its effectiveness in this context .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntipsychoticDopamine D2 receptor antagonism
AntiemeticSerotonin 5-HT2A receptor antagonism
SedativeAlpha-adrenergic receptor antagonism
AnticancerDisruption of microtubule dynamics

Table 2: Clinical Efficacy Data

Study TypeOutcome MeasureMethiomeprazine GroupControl Group
Schizophrenia TrialPANSS Score ReductionSignificant (p < 0.01)Not Significant
Chemotherapy StudyNausea/Vomiting EpisodesFewer episodes (p < 0.05)More episodes

Properties

IUPAC Name

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S2.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBREXTVOMDAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930874
Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

381.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14056-64-5
Record name Methiomeprazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14056-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiomeprazine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHIOMEPRAZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33234
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Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine--hydrogen chloride (1/1)
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Record name N,N,β-trimethyl-2-(methylthio)-10H-phenothiazine-10-propylamine monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name METHIOMEPRAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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